molecular formula C19H21ClN6O B13066141 4-Piperidinecarboxamide, 4-amino-n-[(3-chlorophenyl)methyl]-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)-

4-Piperidinecarboxamide, 4-amino-n-[(3-chlorophenyl)methyl]-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)-

Cat. No.: B13066141
M. Wt: 384.9 g/mol
InChI Key: ZAKQHTHXPLCEAC-UHFFFAOYSA-N
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Description

4-Piperidinecarboxamide, 4-amino-N-[(3-chlorophenyl)methyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)- (hereafter referred to as Compound 3) is a piperidinecarboxamide derivative featuring a 3-chlorobenzyl substituent and a pyrrolo[2,3-d]pyrimidinyl heterocyclic core. Its molecular formula is C₁₈H₂₁ClN₆, with a molecular weight of 342.1480 g/mol (LC-MS) and a retention time (Rt) of 2.90 min . Key structural attributes include:

  • A piperidine ring substituted at the 4-position with an amino group and a carboxamide-linked 3-chlorobenzyl moiety.
  • A 7H-pyrrolo[2,3-d]pyrimidin-4-yl group at the 1-position of the piperidine, contributing to its heterocyclic complexity.
  • NMR data (¹H and ¹³C) confirm the stereochemical environment, including resonances for the pyrrolo[2,3-d]pyrimidine (δ 8.01 ppm, aromatic proton) and 3-chlorobenzyl groups (δ 7.00–7.22 ppm) .

Compound 3 is part of a broader class of protein kinase B (PKB/Akt) inhibitors, designed for oral bioavailability and selectivity against kinase isoforms .

Properties

Molecular Formula

C19H21ClN6O

Molecular Weight

384.9 g/mol

IUPAC Name

4-amino-N-[(3-chlorophenyl)methyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide

InChI

InChI=1S/C19H21ClN6O/c20-14-3-1-2-13(10-14)11-23-18(27)19(21)5-8-26(9-6-19)17-15-4-7-22-16(15)24-12-25-17/h1-4,7,10,12H,5-6,8-9,11,21H2,(H,23,27)(H,22,24,25)

InChI Key

ZAKQHTHXPLCEAC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C(=O)NCC2=CC(=CC=C2)Cl)N)C3=NC=NC4=C3C=CN4

Origin of Product

United States

Preparation Methods

Key Synthetic Steps

Step Description Reagents/Conditions Notes
1 Formation of N-substituted piperidine intermediate Reaction of 1-benzyl-N,4-dimethylpiperidin-3-amine with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Base (alkali metal hydroxide or alkoxide), suitable solvent (e.g., polar aprotic solvents like dimethylformamide or dimethylacetamide) Ensures coupling of pyrrolopyrimidine to piperidine ring
2 Debenzylation of N-benzyl intermediate Hydrogenation or treatment with debenzylating agents such as Pd/C under mild conditions Solvent: ethers or alcohols Controlled to minimize formation of dihydro impurities
3 Chiral resolution or formation of chiral salt Treatment with chiral acids (e.g., mandelic acid, tartaric acid derivatives) Suitable solvents (e.g., ethyl acetate, ethanol) To obtain stereochemically pure intermediates
4 Coupling with 2-cyanoacetyl derivatives Reaction with 2-cyanoacetyl derivative in presence of base Base: alkali metal hydroxides/carbonates; solvent as above Forms the carboxamide functionality
5 Final deprotection and purification Treatment with acid or base to remove protecting groups Acid: trifluoroacetic acid, hydrochloric acid; Base: alkali metal hydroxides Yields the target compound

Solvents and Bases

  • Solvents: Hydrocarbon solvents (e.g., n-hexane, toluene), ether solvents (e.g., tetrahydrofuran), ester solvents (e.g., ethyl acetate), and polar aprotic solvents (e.g., dimethylformamide, dimethylacetamide) are used depending on the reaction step.
  • Bases: Alkali metal hydroxides (NaOH, KOH), alkoxides, carbonates, and organic bases (triethylamine, piperidine) facilitate nucleophilic substitutions and deprotection steps.

Debenzylation and Deprotection

  • Debenzylation is typically conducted under mild hydrogenation conditions at room temperature to avoid over-reduction and minimize impurities.
  • Deprotection agents include acids like trifluoroacetic acid or bases such as sodium hydroxide, selected to remove protecting groups without degrading the molecule.

Detailed Reaction Sequence Example

Step Intermediate Reaction Type Reagents/Conditions Outcome
a) 1-benzyl-N,4-dimethylpiperidin-3-amine + 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Nucleophilic aromatic substitution Base (e.g., KOH), DMF, 50-80°C Formation of N-(1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
b) Above intermediate Debenzylation Pd/C catalyst, H2, room temp N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
c) Chiral acid treatment Salt formation / resolution Mandelic acid or tartaric acid, ethanol Chiral salt of intermediate
d) Reaction with 2-cyanoacetyl derivative Amide bond formation Base (NaOH), solvent (DMF), 25-60°C Target compound with carboxamide functionality
e) Final purification Acid or base treatment TFA or NaOH, solvent Pure 4-Piperidinecarboxamide derivative

Research Findings on Preparation Efficiency

  • Optimized processes focus on controlling debenzylation conditions to reduce dihydro impurities to less than 0.15% in the final active pharmaceutical ingredient (API).
  • Use of chiral acids for resolution improves stereochemical purity, critical for biological activity.
  • Selection of solvents and bases impacts reaction time and yield; polar aprotic solvents and strong bases generally enhance nucleophilic substitution efficiency.
  • Multi-step synthesis typically achieves yields above 70% for key intermediates, with overall yield depending on purification efficiency.

Summary Table of Preparation Parameters

Parameter Preferred Options Impact on Synthesis
Base NaOH, KOH, alkoxides Facilitates nucleophilic substitutions and deprotection
Solvent DMF, DMAc, THF, ethyl acetate Solubility and reaction rate control
Debenzylation agent Pd/C, Pearlman’s catalyst Mild conditions reduce impurities
Chiral acid Mandelic acid, tartaric acid derivatives Enhances stereochemical purity
Temperature 25-80°C Balances reaction rate and impurity formation
Reaction time Variable (hours) Optimized for maximum yield

Chemical Reactions Analysis

Types of Reactions

4-Piperidinecarboxamide, 4-amino-n-[(3-chlorophenyl)methyl]-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or amines, and substitution reactions may yield a variety of substituted derivatives .

Scientific Research Applications

Cancer Therapy

One of the primary applications of this compound is its role as a selective inhibitor of protein kinase B (Akt), which is involved in various cellular processes, including metabolism, proliferation, and survival. Inhibitors of Akt are being explored for their potential in treating cancers characterized by aberrant Akt signaling.

  • Mechanism of Action : The compound exhibits ATP-competitive inhibition of Akt, demonstrating selectivity over other kinases such as protein kinase A (PKA). This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy in cancer treatments .

Inhibition of Tumor Growth

Research has shown that derivatives of this compound can significantly inhibit the growth of human tumor xenografts in vivo. For instance, modifications to the original structure led to compounds that not only inhibited Akt but also modulated biomarkers associated with the PI3K-Akt-mTOR signaling pathway, which is critical in cancer biology .

CompoundSelectivity for PKBIn Vivo Efficacy
4-Amino-N-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-amines28-fold over PKAStrong inhibition of tumor growth

Neurodegenerative Diseases

The compound's interaction with cellular signaling pathways also presents potential applications in neurodegenerative diseases. Akt plays a role in neuronal survival and function; thus, inhibiting its activity could be beneficial in conditions characterized by excessive cell survival signaling, such as certain types of neurodegeneration.

Case Study 1: Inhibition of Tumor Xenografts

A study demonstrated that the administration of a related compound led to significant reductions in tumor size in nude mice models. The compound exhibited low toxicity and was well-tolerated at therapeutic doses, suggesting its potential for clinical use .

Case Study 2: Selective Kinase Profiling

Further research highlighted the compound's ability to selectively inhibit various kinases within the AGC family. This profiling is essential for understanding its broader implications in treating diseases where these kinases are dysregulated .

Mechanism of Action

The compound exerts its effects by inhibiting protein kinase B (PKB or Akt). PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway. The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3). This anchors to the inner side of the plasma membrane, promoting the activation of PKB by phosphorylation on Ser473 and Thr308. Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, promoting cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural modifications in piperidinecarboxamide derivatives significantly influence physicochemical properties, kinase selectivity, and bioavailability. Below is a comparative analysis of Compound 3 and its analogs:

Structural Variations and Molecular Properties

Compound ID Substituents Molecular Formula Molecular Weight (g/mol) Rt (min) Key Modifications Source
Compound 3 3-Chlorobenzyl, pyrrolo[2,3-d]pyrimidinyl C₁₈H₂₁ClN₆ 342.1480 2.90 Baseline structure
Compound 38 4-Chlorobenzyl, purin-8(9H)-one C₂₀H₂₃ClN₅O 384.1589 2.32 Purine core replaces pyrrolopyrimidine
Compound 39 2,4-Dichlorobenzyl, purin-8(9H)-one C₁₇H₁₉Cl₂N₆O 393.1009 4.15 Dichloro substitution on benzyl
Compound 33 N-Methyl-4-chlorobenzyl, pyrrolo[2,3-d]pyrimidinyl C₂₀H₂₃ClN₆O 399.2 3.13 Methylation of carboxamide nitrogen
Compound 9 2-Methoxybenzyl, pyrrolo[2,3-d]pyrimidinyl C₁₉H₂₃N₅O 338.2 2.67 Methoxy substitution on benzyl
AZD5363 (S)-1-(4-Chlorophenyl)-3-hydroxypropyl, pyrrolo[2,3-d]pyrimidinyl C₂₁H₂₅ClN₆O₂ 428.915 N/A Hydroxypropyl chain, stereospecificity

Key Observations:

  • Chlorine Position: Compound 3 (3-chloro) vs.
  • Heterocyclic Core : Replacement of pyrrolopyrimidine with purine (Compound 38/39) increases molecular weight and may affect ATP-binding site interactions .
  • Substituent Effects : Dichloro (Compound 39) and methoxy (Compound 9) groups modulate lipophilicity (clogP), influencing oral absorption .
  • Stereochemistry : AZD5363’s (S)-hydroxypropyl group enhances target engagement, as evidenced by its clinical development as a PKB inhibitor .

Pharmacokinetic Profiles

Compound ID Oral Bioavailability (%) Half-life (h) Plasma Protein Binding (%) Source
Compound 3 45 3.2 85
AZD5363 75 6.8 92
Compound 9 30 2.5 78

Key Trends:

  • Hydrophilic Groups : AZD5363’s hydroxypropyl chain enhances bioavailability (75% vs. 45% for Compound 3) .
  • Chlorine Substitution : Dichloro derivatives (e.g., Compound 39) exhibit higher plasma protein binding (90%) but shorter half-lives due to rapid hepatic clearance .

Biological Activity

The compound 4-Piperidinecarboxamide, 4-amino-n-[(3-chlorophenyl)methyl]-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)- represents a class of piperidine derivatives that have garnered attention due to their potential therapeutic applications, particularly as inhibitors of protein kinases. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic efficacy.

Chemical Structure and Properties

The compound's structure can be represented by the following IUPAC name:

  • (S)-4-amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide

Its molecular formula is C21H25ClN6O2C_{21}H_{25}ClN_{6}O_{2} with a molecular weight of approximately 428.93 g/mol. The presence of the pyrrolopyrimidine moiety is critical for its biological activity.

The primary mechanism through which this compound exerts its biological effects is by acting as an inhibitor of the Protein Kinase B (PKB) pathway. PKB plays a significant role in various cellular processes, including metabolism, cell proliferation, and survival.

Inhibition Profile

Research indicates that the compound exhibits:

  • Potent ATP-competitive inhibition of PKB with nanomolar IC50 values.
  • A selectivity ratio of approximately 28-fold for PKB over PKA (Protein Kinase A), suggesting a favorable profile for targeting specific signaling pathways without affecting other kinases significantly .

Pharmacokinetics

In vivo studies have demonstrated that this compound possesses good oral bioavailability , with reports indicating values around 58% in murine models. However, it also exhibits rapid clearance, which may limit its therapeutic effectiveness in prolonged treatments .

Antitumor Activity

The compound has shown promising results in preclinical models:

  • Inhibition of tumor growth : Studies involving human tumor xenografts in nude mice revealed significant inhibition of tumor growth at well-tolerated doses. The modulation of biomarkers associated with the PKB signaling pathway was also observed, indicating effective pathway engagement .

Antimicrobial and Antifungal Properties

While the primary focus has been on its antitumor activity, related pyrimidine derivatives have demonstrated:

  • Antibacterial activity against several strains including Salmonella typhi and Bacillus subtilis, with some compounds achieving minimal inhibitory concentrations (MIC) as low as 0.25–1 μg/mL against Gram-positive bacteria .
  • Antifungal properties , with certain derivatives exhibiting strong activity against Candida albicans and other fungal strains .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural features:

  • The pyrrolopyrimidine ring is crucial for binding to the kinase domain.
  • Substituents on the piperidine ring affect both potency and selectivity; for instance, variations in aromatic substituents have shown to impact the inhibition profiles against PKB and PKA significantly .

Summary Table of Biological Activities

Activity TypeObservationsReference
PKB InhibitionPotent ATP-competitive inhibition
Oral BioavailabilityApproximately 58%
Antitumor ActivitySignificant tumor growth inhibition in xenografts
Antibacterial ActivityMIC = 0.25–1 μg/mL against Gram-positive bacteria
Antifungal ActivityStrong activity against Candida albicans

Case Studies

Several case studies have highlighted the potential clinical applications of this compound:

  • In Vivo Tumor Studies : A study demonstrated that administration of the compound resulted in significant tumor size reduction in mouse models bearing human cancer xenografts.
  • Antimicrobial Efficacy Trials : Various derivatives were tested against multiple bacterial strains, showcasing varying degrees of antibacterial efficacy and leading to further development as potential antimicrobial agents.

Q & A

Q. What are the recommended synthetic routes for preparing 4-piperidinecarboxamide derivatives with pyrrolo[2,3-d]pyrimidine scaffolds?

  • Methodological Answer : The synthesis typically involves coupling a pyrrolo[2,3-d]pyrimidine core with substituted piperidinecarboxamide moieties. For example, describes a two-step approach for analogous compounds:

Amine Condensation : Reacting 3-aminopyrrole derivatives with amines (e.g., methanol/ammonia or substituted anilines) under reflux (6–8 hours) to form the pyrrolo-pyrimidine backbone .

Piperidine Functionalization : Introducing the 4-amino-N-benzylpiperidine group via nucleophilic substitution or Buchwald-Hartwig coupling. uses 4-chloroaniline in refluxing methanol to attach aryl groups to the pyrrolo-pyrimidine nitrogen .

  • Key Parameters : Solvent (DMF/methanol), temperature (reflux), and stoichiometric ratios (1:1.2 for amine/pyrrolo-pyrimidine).

Q. How can researchers validate the structural identity of this compound using spectroscopic methods?

  • Methodological Answer :
  • ¹H/¹³C NMR : and provide reference spectra for similar compounds. For example, the NH2 protons in the piperidinecarboxamide group appear as singlets near δ 5.6–5.9 ppm, while aromatic protons (3-chlorobenzyl) resonate at δ 7.2–7.4 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight. For instance, reports HRMS data for chromeno-pyrimidine derivatives, with deviations <2 ppm .
  • TLC Validation : Use CHCl3/MeOH (10:1) as a mobile phase; Rf values for analogs range from 0.48–0.55 .

Q. What are the primary biological targets associated with pyrrolo[2,3-d]pyrimidine derivatives?

  • Methodological Answer : These compounds often target kinases. identifies AZD5363 (a structural analog) as an AKT inhibitor, suggesting potential kinase inhibition mechanisms for the target compound . and highlight tyrosine kinase inhibition via binding to ATP pockets, validated by enzymatic assays (IC50 < 100 nM in some cases) .
  • Experimental Design : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to screen activity against 50+ kinases.

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between structurally similar analogs?

  • Methodological Answer : Contradictions may arise from substituent positioning. For example, shows that N4-(4-chlorophenyl) analogs exhibit stronger kinase inhibition than N4-(3-chlorophenyl) variants due to steric effects . To resolve discrepancies:

SAR Analysis : Compare substituent effects using molecular docking (e.g., AutoDock Vina) to predict binding poses.

Crystallography : Co-crystallize the compound with target kinases (e.g., EGFR or AKT) to identify critical interactions. uses X-ray diffraction for analogous chromeno-pyrimidines .

Q. What strategies optimize reaction yields for large-scale synthesis of this compound?

  • Methodological Answer :
  • Catalytic Systems : suggests using computational reaction path searches (e.g., artificial force-induced reaction method) to identify optimal catalysts (e.g., Pd(OAc)2/Xantphos for coupling reactions) .
  • Process Control : Implement continuous flow chemistry for amine coupling steps (residence time: 30–60 minutes, 80°C), reducing side reactions observed in batch processes (, RDF2050108) .
  • Yield Data : Bench-scale reactions () report 61–68% yields; scaling to >100 g may require solvent recycling (e.g., CHCl3 recovery via distillation) .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

  • Methodological Answer :
  • ADME Prediction : Use SwissADME or QikProp to calculate logP (target: 2–3), solubility (ESOL: > -4.0), and permeability (Caco-2 > 5 × 10⁻⁶ cm/s). validates oral bioavailability for analogs with topological polar surface area < 90 Ų .
  • Metabolic Stability : Run CYP450 inhibition assays (e.g., CYP3A4/2D6) using human liver microsomes. ’s AZD5363 shows moderate CYP3A4 inhibition, suggesting structural modifications (e.g., fluorine substitution) to improve stability .

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